Urea, N,N'-bis(1,1-dimethylethyl)-
Overview
Description
Urea, N,N'-bis(1,1-dimethylethyl)- is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
The exact mass of the compound Urea, N,N'-bis(1,1-dimethylethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1052. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thermodynamic Properties
Urea derivatives, including N,N'-bis(1,1-dimethylethyl)-urea, have been extensively studied for their thermodynamic properties. For instance, research has demonstrated the heat capacities and enthalpies of phase transitions for urea and various alkyl derivatives, which are crucial in understanding their behavior in different temperature conditions (Kabo et al., 1995).
Vapor Pressure and Enthalpy of Sublimation
The vapor pressure and enthalpy of sublimation for urea derivatives have also been a subject of study. This research is significant in applications like material science and industrial processes where the volatility and thermal stability of substances are crucial (Zaitsau et al., 2003).
Conformational Switching
Research on N,N'-bis(porphyrinyl)urea shows solvent-dependent cis-trans conformational switching, indicating potential applications in molecular switching and sensing technologies (Matsumura et al., 2013).
Organometallic Reactions
The use of urea derivatives in organometallic reactions has been explored, where they act as intermediates or reagents. For instance, N,N'-dimethoxy-N,N'-dimethylurea has been used as a carbonyl dication equivalent in synthesizing unsymmetrical ketones, which are valuable in chemical synthesis (Whipple & Reich, 1991).
Supramolecular Chemistry
Urea derivatives are key in supramolecular chemistry, forming structures like gelators and polymers. For instance, bis(urea)s based on certain spacers have been shown to be effective low molecular weight gelators (Smith et al., 2022). N,N'-Dialkylureas are precursors in supramolecular polymers, especially in nonpolar solvents (Boileau et al., 2000).
Hydrogen Bonding Interactions
The hydrogen bonding interactions of urea derivatives have implications in molecular self-assembly and material science. For example, N,N'-dimethylurea derivatives have been shown to enhance the formation of triply hydrogen-bonded complexes (Kagechika et al., 1996).
Solvent Effects in Gelation
Research on the gelation ability of urea compounds in different solvents provides insights into their potential applications in material science and drug delivery systems (Meng et al., 2013).
Spectroscopic Studies
Spectral studies of urea analogs, like N-N'-dimethylethylene urea, reveal their potential in various fields, including pharmaceuticals and material science. These studies encompass FT-IR, FT-Raman, and UV-VIS methods, providing deep insights into the molecular structure and interactions of these compounds (2021).
Mechanism of Action
Target of Action
Urea derivatives are known to interact with various biological targets, depending on their specific structures and functional groups .
Mode of Action
N,N’-di(tert-butyl)urea is synthesized by treating primary amides with phenyliodine diacetate in the presence of an ammonia source . This transformation involves a nucleophilic addition of ammonia to an isocyanate intermediate generated in situ by a Hofmann rearrangement of the starting amide . The bulky tert-butyl groups play key roles in facilitating the formation of macrocycles .
Biochemical Pathways
Urea derivatives can influence various biochemical pathways depending on their specific structures and functional groups .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N’-di(tert-butyl)urea. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
1,3-ditert-butylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(2,3)10-7(12)11-9(4,5)6/h1-6H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSABLXKFAPKFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201519 | |
Record name | Urea, N,N'-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-24-3 | |
Record name | N,N'-Bis(1,1-dimethylethyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-tert-Butylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1052 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N,N'-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Bis(1,1-dimethylethyl)urea | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY7ZU2UHY8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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